(1R,3S)-3-methylcyclopentan-1-ol is a chiral cyclic alcohol with the molecular formula . It possesses a unique structure characterized by a cyclopentane ring with a methyl group and a hydroxyl (-OH) group attached. The compound is notable for its stereochemistry, which influences its physical and chemical properties, as well as its biological activity. The specific stereochemical configuration at the first and third carbon atoms of the cyclopentane ring contributes to its distinct reactivity and interactions in various chemical contexts .
Several methods have been developed for synthesizing (1R,3S)-3-methylcyclopentan-1-ol:
(1R,3S)-3-methylcyclopentan-1-ol finds applications in various fields:
Several compounds share structural similarities with (1R,3S)-3-methylcyclopentan-1-ol. Here are some notable examples:
| Compound Name | Structure | Differences |
|---|---|---|
| (1R)-cis-3-methylcyclopentanol | cis | Different stereochemistry leads to distinct physical properties and reactivity. |
| (1R,3R)-3-methylcyclopentan-1-ol | trans | Different stereoisomer; may exhibit different biological activities and reactivity patterns. |
| 2-Methylcyclopentanol | 2-Methyl | Lacks the specific stereochemistry at C-1 and C-3; affects physical properties significantly. |
The uniqueness of (1R,3S)-3-methylcyclopentan-1-ol lies in its specific stereochemical arrangement, which influences both its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research in organic chemistry and pharmacology.
The Kuwajima–Reich rearrangement represents a powerful strategy for constructing complex cyclopentanol derivatives through multi-component coupling reactions [1]. This methodology involves the sequential coupling of silyl glyoxylates, magnesium acetylides, and nitroalkenes, resulting in highly diastereoselective formation of tetrasubstituted silyloxyallene intermediates [1]. The process initiates with acetylide nucleophile addition to silyl glyoxylate, triggering an α-alkoxypropargyl silane intermediate that undergoes the characteristic Kuwajima-Reich rearrangement driven by the stabilization of the nascent anion [1].
The versatility of this approach extends to various acetylide nucleophiles and nitroalkene electrophiles [2]. When ethyl acetoacetate derivatives were employed as starting materials, the resulting adducts could be isolated in moderate yields ranging from forty-eight to eighty-one percent [2]. The methodology demonstrates particular effectiveness with aromatic nitroalkenes, where substituted benzyl derivatives provide enhanced reactivity compared to aliphatic counterparts [2].
A critical aspect of this transformation involves the subsequent Henry cyclization cascade, which converts the silyloxyallene intermediates to cyclopentenol products [1]. The cyclization proceeds through a Lewis-acid assisted mechanism, delivering cyclopentanol derivatives with superb diastereoselectivity [1]. This intramolecular Henry cascade provides complementary methodology to organocatalytic approaches, installing tertiary glycolic acid moieties that are present in numerous natural cyclopentanol products [2].
Table 1: Multi-Component Coupling Reaction Parameters
| Substrate Type | Yield (%) | Diastereomeric Ratio | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Aromatic Acetylides | 75-83 | >20:1 | 4-6 | -78 |
| Aliphatic Acetylides | 65-78 | 15:1-18:1 | 6-8 | -78 |
| Heteroaryl Systems | 58-72 | 12:1-16:1 | 5-7 | -78 |
The mechanistic understanding reveals that the excellent γ-selectivity observed in these transformations stems from the vinylogous engagement of secondary electrophiles by the silyloxyallene intermediates [1]. Density functional theory calculations support the proposed mechanism, indicating that the Z-geometry of the in situ-generated glycolate enolate contributes significantly to the observed stereoselectivity [1].
Chiral auxiliary-mediated synthesis represents a well-established approach for accessing enantiomerically pure cyclopentanol derivatives [3] [4]. The Evans aldol methodology, utilizing oxazolidinone auxiliaries, has proven particularly effective for constructing β-hydroxy carbonyl compounds with high stereoselectivity [5]. When carbonyl compounds bearing asymmetric auxiliaries are treated with organic bases and borane compounds as Lewis acids, Z-enolates are generated in situ, leading to predictable stereochemical outcomes [5].
The stereochemistry of aldol products is controlled through multiple factors including one-three diaxial interactions, steric hindrance of the asymmetric auxiliary, and minimization of dipole interactions between carbonyl groups [5]. This methodology enables the separate synthesis of all stereoisomers by adjusting the combination of chiral auxiliaries and Lewis acids [5]. The Evans aldol reaction has found extensive application in natural product synthesis due to its reliability in installing two asymmetric carbons with predictable stereochemistry [5].
The rhodium-catalyzed domino sequences involving chiral allyl alcohols represent another significant advancement in auxiliary-mediated cyclopentane synthesis [4]. These reactions proceed through tandem ylide formation and [7] [8]-sigmatropic rearrangement, generating vicinal stereocenters with exceptional enantiocontrol exceeding ninety-nine percent enantiomeric excess [4]. The proper combination of rhodium catalysts and allyl alcohol chirality enables synthesis of all four possible diastereomers [4].
Table 2: Chiral Auxiliary Performance in Cyclopentanol Synthesis
| Auxiliary Type | Enantiomeric Excess (%) | Yield (%) | Reaction Conditions | Recovery (%) |
|---|---|---|---|---|
| Evans Oxazolidinone | 91-99 | 78-95 | -78°C, boron enolate | 85-95 |
| Oxazolidine Systems | 89-96 | 70-89 | Pd-catalyzed, RT | 80-90 |
| Allyl Alcohol Auxiliaries | >99 | 85-89 | Rh-catalyzed, RT | N/A |
The temporary stereocentre approach offers innovative solutions for asymmetric cyclopropane-carboxaldehyde synthesis [9]. This strategy employs three-step sequences of aldol, cyclopropanation, and retro-aldol reactions, utilizing the temporary β-hydroxyl stereocentres to direct subsequent transformations [9]. The methodology demonstrates how chiral auxiliaries can be combined with substrate-directable reactions to achieve high levels of stereochemical control [9].
Advanced applications include the synthesis of highly functionalized cyclopentanes bearing four contiguous stereocenters [10]. These transformations utilize rhodium- and scandium-catalyzed five-step domino sequences, achieving single diastereomer formation with sixty-four to ninety-two percent enantiomeric excess [10]. The methodology represents a convergent approach to complex cyclopentane architectures from readily available starting materials [10].
Catalytic asymmetric hydrogenation of cyclic ketones constitutes one of the most efficient methods for preparing optically active secondary alcohols [11] [12]. Iridium complexes with phosphinooxazoline ligands demonstrate exceptional performance, achieving close to perfect enantioselectivity up to ninety-nine percent enantiomeric excess for α-substituted ketone formation [11]. The operationally simple process accommodates both linear and cyclic substrates, delivering desired products in high yields with tolerance for diverse substituents [11].
Ruthenium complexes employing chiral diphosphines and amine-based ligands represent another highly effective catalyst system [12]. These catalysts achieve high catalytic activity and enantioselectivity under neutral to slightly basic conditions [12]. The chiral environment is controllable by modifying the combination of diphosphine and amine ligands, with a proposed concerted six-membered transition state accounting for the high reactivity [12].
The mechanistic framework for ruthenium-catalyzed hydrogenation involves initial formation of cationic species under reductive conditions [12]. In the presence of hydrogen gas, these species reversibly generate molecular hydrogen complexes, which convert to active ruthenium dihydride complexes through deprotonation [12]. Ketone substrates react immediately with the dihydride species, affording alcohol products and regenerating the catalytic cycle [12].
Table 3: Asymmetric Hydrogenation Catalyst Performance
| Catalyst System | Substrate Type | Enantiomeric Excess (%) | Yield (%) | Pressure (atm) | Temperature (°C) |
|---|---|---|---|---|---|
| Ir-Phosphinooxazoline | Cyclic Enones | 95-99 | 85-98 | 1-10 | 25-50 |
| Ru-BINAP/DPEN | Cycloalkanones | 92-97 | 80-95 | 10-50 | 25-80 |
| Rh-Diphosphine | Substituted Ketones | 88-94 | 75-90 | 1-20 | 25-60 |
Organocatalytic transfer hydrogenation provides an alternative approach using imidazolidinone catalysts [13]. This methodology enables enantioselective reduction of β-substituted α,β-unsaturated cycloalkenones to generate β-stereogenic cyclic ketones [13]. The use of tert-butyl Hantzsch ester as an inexpensive hydrogen source extends the reaction scope to five-, six-, and seven-membered ring systems [13]. The stereochemical model accounts for the observed asymmetric induction patterns [13].
Dynamic kinetic resolution represents a specialized application of asymmetric conjugate reduction [14]. This process involves simultaneous kinetic resolution and racemization of starting materials, enabling formation of chiral 2,4-dialkylcyclopentanones with high stereoselectivity [14]. Enantiomeric excesses exceeding ninety-one percent and diastereomeric ratios greater than ninety to ten are achieved in high yields [14].
Recent advances include the development of iridium complexes with novel chiral dithioether ligands containing rigid cyclic backbones [15]. These catalysts demonstrate activity in asymmetric hydrogenation of prochiral dehydroamino acid derivatives and itaconic acid under atmospheric hydrogen pressure [15]. The highest enantiomeric excess values reached sixty-eight percent under optimized reaction conditions [15].
Biocatalytic reduction of prochiral ketones represents an environmentally friendly approach to enantiomerically pure secondary alcohols [16] [17]. Whole-cell biocatalysts, particularly baker's yeast, demonstrate exceptional stereoselectivity in the reduction of substituted cyclopentanones [18] [19]. The reduction of 2-allyl-2-carboethoxy-cyclopentanone using baker's yeast achieves greater than ninety-nine percent enantiomeric excess, yielding the corresponding cyclopentanol derivative in thirty-eight percent yield [18].
The enzymatic machinery responsible for these transformations primarily involves alcohol dehydrogenases and ketone reductases [20]. These enzymes contain zinc at the active site plus nicotinamide adenine dinucleotide phosphate cofactors [20]. The ketone substrate binds in the enzyme active site, and hydride delivery occurs to one prochiral face from the cofactor [20]. Successful implementation requires efficient cofactor recycling, typically accomplished using formate dehydrogenase or glucose dehydrogenase systems [20].
Baker's yeast-mediated reductions demonstrate remarkable facial selectivity, with the hydrogen transfer mechanism involving nicotinamide adenine dinucleotide phosphate as the active cofactor [21]. The cofactor-transferred hydride attacks the β sp2 carbon of enone carbonyls while water hydrogen transfers to the α position [21]. The reductant source depends on yeast quantity, with large amounts preferentially utilizing stored cellular substances rather than added glucose [21].
Table 4: Biocatalytic Reduction Performance Parameters
| Biocatalyst System | Substrate Class | Enantiomeric Excess (%) | Yield (%) | Reaction Time (h) | pH Range |
|---|---|---|---|---|---|
| Baker's Yeast | Cyclopentanones | 91-99 | 38-78 | 24-72 | 6.0-8.0 |
| Streptomyces platensis | Aromatic Ketones | 97 | 45 | 12-24 | 7.0-8.5 |
| Metschnikowia koreensis | Acetophenones | >99 | 85-95 | 3-6 | 8.5-9.0 |
| Acetobacter pasteurianus | Aliphatic Ketones | >92 | 90-95 | 1-2 | 6.5-7.5 |
Engineered enzyme systems provide enhanced catalytic performance through fusion protein construction [22]. Lactobacillus brevis alcohol dehydrogenase fused with Candida boidinii formate dehydrogenase creates bifunctional enzymes capable of efficient asymmetric reduction with integrated cofactor regeneration [22]. These systems demonstrate very high efficacies in prochiral carbonyl conversion with respect to both conversion rates and enantiomeric excess values [22].
Whole-cell biotransformation systems offer practical advantages for industrial applications [17]. Metschnikowia koreensis cells, both freely suspended and gel matrix-entrapped, serve as effective biocatalysts for converting prochiral ketones to corresponding S-alcohols with Prelog selectivity [17]. Immobilization in calcium alginate beads improves thermal stability and substrate tolerance while maintaining greater than ninety-nine percent enantiomeric excess [17].
The substrate specificity of these biocatalytic systems extends beyond simple cyclic ketones [23]. Cyclopentanol dehydrogenase from Pseudomonas species demonstrates activity toward 4-methylcyclohexanol with superior performance compared to the canonical cyclopentanol substrate [23]. The enzyme shows reduced activity with 2-methylcyclohexanol and 1,4-cyclohexanediol, indicating specific structural requirements for optimal catalytic efficiency [23].
Density functional theory calculations have provided crucial insights into the stereochemical preferences and reaction pathways of (1R,3S)-3-methylcyclopentan-1-ol and related cyclopentanol derivatives. The theoretical investigation of diastereoselectivity in these systems has employed various computational approaches, with particular emphasis on understanding the factors that control stereochemical outcomes.
The application of M06-2X functional with 6-311G(d,p) basis set has proven particularly effective for studying transition states involving cyclopentanol derivatives [1]. These calculations incorporate dispersion corrections that are essential for accurately describing the weak interactions that often control diastereoselectivity in cyclic systems. The M06-2X-D3 method has been specifically validated for systems containing cyclopentane rings, providing accurate predictions of reaction selectivity with mean absolute deviations typically below 2 kcal/mol for barrier heights [1].
Conformational analysis using B3LYP/6-31G(d) calculations has revealed that cyclopentane derivatives, including (1R,3S)-3-methylcyclopentan-1-ol, preferentially adopt envelope conformations rather than planar geometries [2]. The computational studies demonstrate that the envelope conformation with the hydroxyl group in an axial position at the fold represents the most stable arrangement, with energy differences of approximately 0.93 kcal/mol compared to alternative conformations [2]. This conformational preference significantly influences the diastereoselectivity observed in subsequent chemical transformations.
The stereochemical assignment of cyclopentanol derivatives has been supported by theoretical calculations that correlate nuclear magnetic resonance chemical shifts with computed geometries [3]. Density functional theory calculations at the B3LYP level have been used to predict 3J(CH) coupling constants, which show excellent correlation (R² = 0.88) with experimentally determined dihedral angles [3]. This computational approach enables reliable stereochemical assignment based on the relationship between coupling constants and molecular geometry.
Table 1: Computational Methods for Diastereoselectivity Studies
| Method | Basis Set | Application | Accuracy |
|---|---|---|---|
| M06-2X-D3 | 6-311G(d,p) | Transition state analysis | ±2 kcal/mol |
| B3LYP | 6-31G(d) | Conformational analysis | ±1 kcal/mol |
| CBS-QB3 | Complete basis set | Thermodynamic properties | ±0.5 kcal/mol |
| DLPNO-CCSD(T) | cc-pVTZ | Barrier heights | ±0.3 kcal/mol |
Advanced computational studies have employed Complete Basis Set (CBS) methods to achieve chemical accuracy in describing the energetics of cyclopentane ring systems [4]. The CBS-QB3 approach has been particularly valuable for calculating thermodynamic properties, including enthalpies of formation and reaction energies, with uncertainties typically below 0.5 kcal/mol [4]. These high-accuracy calculations have been essential for understanding the thermodynamic factors that drive diastereoselectivity in cyclopentanol formation reactions.
The influence of solvent effects on diastereoselectivity has been investigated using polarizable continuum model calculations [5]. These studies reveal that polar solvents can significantly alter the relative stabilities of different stereoisomers through differential solvation effects. The computational results indicate that hydrogen bonding interactions between the hydroxyl group and polar solvents can stabilize specific conformations, thereby influencing the overall stereochemical outcome of reactions involving (1R,3S)-3-methylcyclopentan-1-ol [5].
The vinylogous Michael addition represents a fundamental reaction pathway for the formation of cyclopentanol derivatives, including (1R,3S)-3-methylcyclopentan-1-ol. Computational analysis of transition states in these reactions has provided detailed mechanistic understanding and enabled the prediction of stereochemical outcomes with high accuracy.
Transition state calculations using the M06-2X/cc-pVTZ level of theory have identified the key geometric and electronic factors that control selectivity in vinylogous Michael additions leading to cyclopentanol products [6]. The calculated activation energies for these processes typically range from 6 to 17 kcal/mol, depending on the specific substrate and reaction conditions [6]. The relatively low barriers are consistent with the facile nature of these transformations under mild conditions.
The geometric analysis of transition states reveals that the approach of nucleophiles to the Michael acceptor occurs preferentially from the less hindered face of the cyclopentenone system [6]. This stereochemical preference is enforced by steric interactions between the incoming nucleophile and substituents on the cyclopentane ring. Computational studies have shown that the energy difference between competing transition states can be as large as 3-4 kcal/mol, corresponding to diastereomeric ratios exceeding 20:1 at room temperature [6].
Table 2: Transition State Parameters for Vinylogous Michael Additions
| Substrate | Nucleophile | Activation Energy (kcal/mol) | Selectivity (dr) | Computational Level |
|---|---|---|---|---|
| Cyclopentenone | Enolate | 8.5 | >20:1 | M06-2X/cc-pVTZ |
| Methylcyclopentenone | Silyl enolate | 12.3 | 15:1 | B3LYP/6-31G(d) |
| Substituted enone | Malonate | 15.7 | 8:1 | MP2/6-311+G(d,p) |
The electronic structure analysis of transition states has identified the importance of orbital interactions in determining the stereochemical outcome [6]. The highest occupied molecular orbital of the nucleophile must achieve optimal overlap with the lowest unoccupied molecular orbital of the Michael acceptor. This orbital alignment is geometrically constrained by the cyclopentane ring system, leading to the observed stereoselectivity.
Solvent effects on transition state geometries and energies have been systematically investigated using implicit solvation models [6]. The calculations reveal that polar solvents can stabilize charged transition states through electrostatic interactions, leading to reduced activation barriers and altered selectivity patterns. The magnitude of these effects depends on the charge distribution in the transition state, with more polar transition states showing greater solvent sensitivity.
The analysis of reaction coordinates has provided insights into the timing of bond formation and breaking events during vinylogous Michael additions [6]. Intrinsic reaction coordinate calculations demonstrate that carbon-carbon bond formation occurs early in the reaction coordinate, followed by proton transfer events that complete the formation of the cyclopentanol product. This mechanistic understanding has been crucial for developing strategies to control stereochemistry through the choice of reaction conditions and catalysts.
Temperature effects on transition state selectivity have been quantified through variable-temperature computational studies [7]. The calculations predict that diastereoselectivity should decrease with increasing temperature due to the entropic contribution to the free energy difference between competing transition states. This prediction has been confirmed by experimental observations in related systems.
Molecular dynamics simulations have provided unique insights into the dynamic aspects of cyclization reactions leading to (1R,3S)-3-methylcyclopentan-1-ol and related cyclopentanol derivatives. These computational studies reveal the temporal evolution of molecular conformations and the role of thermal fluctuations in determining reaction pathways and stereochemical outcomes.
The application of classical molecular dynamics simulations using validated force fields has enabled the study of cyclization processes on timescales ranging from nanoseconds to microseconds [8]. The GROMOS53A6 force field has been particularly effective for cyclopentane-containing systems, providing accurate reproduction of experimental structural parameters and conformational energies [8]. Simulation lengths of 10-100 nanoseconds have been found sufficient to sample the relevant conformational space for most cyclization reactions.
Table 3: Molecular Dynamics Simulation Parameters
| System | Force Field | Simulation Time | Temperature | Key Findings |
|---|---|---|---|---|
| Cyclopentanol precursors | GROMOS53A6 | 50 ns | 298 K | Ring puckering dynamics |
| Transition state analogs | AMBER | 20 ns | 350 K | Barrier crossing events |
| Solvated systems | CHARMM | 100 ns | 298 K | Solvent reorganization |
| Catalyzed reactions | OPLS-AA | 200 ns | 273 K | Catalyst-substrate interactions |
The conformational dynamics of cyclopentane rings during cyclization have been characterized through analysis of ring puckering coordinates [8]. Molecular dynamics simulations reveal that the cyclopentane ring undergoes rapid pseudorotation with a characteristic timescale of approximately 1-10 picoseconds. This dynamic behavior significantly influences the accessibility of different reaction pathways and the resulting stereochemical outcomes.
Transition path sampling techniques have been employed to study rare events associated with cyclization reactions [9]. These enhanced sampling methods enable the observation of barrier-crossing events that occur on timescales longer than those accessible to conventional molecular dynamics. The resulting trajectories provide detailed information about the molecular rearrangements that accompany ring formation and the factors that control stereoselectivity.
The role of solvent in cyclization pathways has been investigated through explicit solvation molecular dynamics simulations [8]. These studies reveal that solvent molecules can actively participate in the reaction mechanism through hydrogen bonding interactions with polar functional groups. The reorganization of the solvation shell during cyclization can contribute significantly to the activation barrier and influence the preferred reaction pathway.
Free energy calculations using umbrella sampling and thermodynamic integration methods have quantified the energetics of cyclization processes [8]. These calculations provide detailed free energy profiles along reaction coordinates, enabling the identification of rate-limiting steps and the prediction of equilibrium constants for competing pathways. The computed free energy barriers typically agree well with experimental activation energies, validating the accuracy of the simulation approach.
The investigation of temperature effects on cyclization pathways has revealed important insights into the entropic contributions to reaction selectivity [10]. Higher temperature simulations demonstrate increased conformational sampling and reduced selectivity, consistent with experimental observations. The computed temperature dependence of reaction rates follows Arrhenius behavior, with activation energies in good agreement with experimental values.
Steered molecular dynamics simulations have been used to investigate the mechanical aspects of ring formation [9]. These studies involve the application of external forces to drive the system along specific reaction coordinates, providing insights into the mechanical work required for cyclization and the molecular response to applied stress. The results have implications for understanding how mechanical forces can influence stereochemical outcomes in constrained systems.
The analysis of hydrogen bonding networks during cyclization has revealed the importance of intramolecular interactions in stabilizing specific conformational states [11]. Molecular dynamics simulations show that the formation and breaking of hydrogen bonds occurs on timescales comparable to the overall reaction process, suggesting that these interactions play an active role in determining reaction pathways rather than simply stabilizing final products.